molecular formula C7H11N3 B3220618 5-[(Methylamino)methyl]pyridin-2-amine CAS No. 1199781-42-4

5-[(Methylamino)methyl]pyridin-2-amine

Cat. No. B3220618
CAS RN: 1199781-42-4
M. Wt: 137.18 g/mol
InChI Key: YGLUPBXLYRHUDU-UHFFFAOYSA-N
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Description

“5-[(Methylamino)methyl]pyridin-2-amine” is a chemical compound that is related to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The IUPAC name for this compound is “this compound dihydrochloride” and its Inchi Code is "1S/C7H11N3.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3,(H2,8,10);2*1H" .


Synthesis Analysis

The synthesis of pyridin-2-yl-methylamine derivatives involves the reduction amination of cyanohydrins . The process is characterized by the reaction of a cyanohydrin of formula (III) and a pyridin-2-yl-methylamine of formula (IV) .


Molecular Structure Analysis

The molecular weight of “this compound dihydrochloride” is 210.11 . The structure of this compound can be represented by the Inchi Code "1S/C7H11N3.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3,(H2,8,10);2*1H" .


Physical And Chemical Properties Analysis

The physical form of “this compound dihydrochloride” is a powder . It is stored at room temperature . The compound is also known to be a solid .

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]pyridin-2-amine involves the release of dopamine and norepinephrine from presynaptic neurons. This is achieved through the inhibition of the reuptake of these neurotransmitters by the presynaptic transporter proteins. The increased levels of dopamine and norepinephrine in the synaptic cleft lead to an activation of postsynaptic receptors, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamines. The increased release of dopamine and norepinephrine can lead to an increase in heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and decreased appetite. However, it is important to note that the effects of this compound may differ from those of other amphetamines due to its unique chemical structure.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(Methylamino)methyl]pyridin-2-amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine release. This makes it a valuable tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it is important to use caution when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research involving 5-[(Methylamino)methyl]pyridin-2-amine. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and addiction. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a synthetic compound that has been used for scientific research due to its potential as a dopamine and norepinephrine releasing agent. Its unique chemical structure and high potency make it a valuable tool for studying the effects of these neurotransmitters on behavior and physiology. However, caution should be used when handling and using this compound due to its potential for abuse and addiction. Further research is needed to determine its potential as a treatment for neuropsychiatric disorders and its long-term effects on the brain and body.

Scientific Research Applications

5-[(Methylamino)methyl]pyridin-2-amine has been used in scientific research as a tool to study the dopamine and norepinephrine systems. It has been shown to increase the release of these neurotransmitters in the brain, which can lead to an increase in locomotor activity and reward-seeking behavior. This makes this compound a valuable compound for studying addiction, depression, and other neuropsychiatric disorders.

Safety and Hazards

The safety information for “5-[(Methylamino)methyl]pyridin-2-amine dihydrochloride” includes several hazard statements such as H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(methylaminomethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLUPBXLYRHUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199781-42-4
Record name 5-[(methylamino)methyl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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